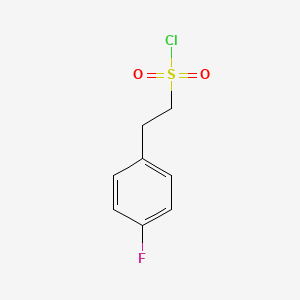

2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

Übersicht

Beschreibung

2-(4-Fluoro-phenyl)-ethanesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-Fluoro-phenyl)-ethanesulfonyl chloride (F-Ph-EtSO2Cl) is a sulfonyl chloride compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorophenyl group, enhances its reactivity and biological activity. This article explores the biological activity of F-Ph-EtSO2Cl, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C8H8ClFO2S

- Molecular Weight : 222.66 g/mol

- State : Solid at room temperature

The compound is known for forming sulfonyl esters and sulfonamides, which are crucial in various biochemical applications. The fluorine atom in its structure acts as a bioisostere, potentially improving interactions with biological targets without significantly altering the overall molecular size and shape.

F-Ph-EtSO2Cl functions primarily through the formation of sulfonamides and esters, which can modulate various biological pathways. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and function.

- Formation of Reactive Metabolites : The compound's reactivity can lead to the formation of metabolites that may interact with biological macromolecules, influencing cellular processes such as apoptosis and cell cycle progression .

Antiviral Activity

Research indicates that compounds similar to F-Ph-EtSO2Cl exhibit antiviral properties. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting viral replication through interaction with viral proteins .

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values indicating that certain derivatives were more potent than standard chemotherapeutics like cisplatin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| F-Ph-EtSO2Cl Derivative A | 0.50 | MCF7 (breast cancer) |

| F-Ph-EtSO2Cl Derivative B | 0.30 | HeLa (cervical cancer) |

| Cisplatin | 4.00 | MCF7 |

Enzyme Inhibition Studies

F-Ph-EtSO2Cl has been characterized as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumorigenesis. The inhibition of CA IX can disrupt pH regulation in tumors, leading to reduced tumor growth and metastasis .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of F-Ph-EtSO2Cl is essential for understanding its biological activity:

- Absorption : The compound exhibits moderate solubility in physiological conditions.

- Distribution : It is expected to distribute widely due to its lipophilicity imparted by the fluorophenyl group.

- Metabolism : Initial studies suggest metabolic instability in liver microsomes, indicating potential challenges in drug development but also opportunities for optimization .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFLPWWOHVBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374642 | |

| Record name | 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405219-34-3 | |

| Record name | 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.